2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine 2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Brand Name: Vulcanchem
CAS No.: 1030420-83-7
VCID: VC2792087
InChI: InChI=1S/C9H7N7/c10-8-12-5-13-9-14-7(15-16(8)9)6-1-3-11-4-2-6/h1-5H,(H2,10,12,13,14,15)
SMILES: C1=CN=CC=C1C2=NN3C(=NC=NC3=N2)N
Molecular Formula: C9H7N7
Molecular Weight: 213.2 g/mol

2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

CAS No.: 1030420-83-7

Cat. No.: VC2792087

Molecular Formula: C9H7N7

Molecular Weight: 213.2 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine - 1030420-83-7

Specification

CAS No. 1030420-83-7
Molecular Formula C9H7N7
Molecular Weight 213.2 g/mol
IUPAC Name 2-pyridin-4-yl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Standard InChI InChI=1S/C9H7N7/c10-8-12-5-13-9-14-7(15-16(8)9)6-1-3-11-4-2-6/h1-5H,(H2,10,12,13,14,15)
Standard InChI Key ZEPSRLVNIZCFLA-UHFFFAOYSA-N
SMILES C1=CN=CC=C1C2=NN3C(=NC=NC3=N2)N
Canonical SMILES C1=CN=CC=C1C2=NN3C(=NC=NC3=N2)N

Introduction

Chemical Identity and Basic Properties

2-(Pyridin-4-yl)- triazolo[1,5-a][1,3,] triazin-7-amine is a heterocyclic compound featuring a triazolo-triazine core structure with a pyridine substituent at position 2 and an amino group at position 7. The compound's nomenclature follows the standard IUPAC naming conventions for fused heterocyclic systems, with the triazolo and triazine rings forming the core scaffold. This molecule contains multiple nitrogen atoms that contribute to its potential biological activity and chemical reactivity.

The compound has several alternative naming conventions, including 2-(4-pyridyl)- triazolo[1,5-a] triazin-7-amine, 2-pyridin-4-yl- triazolo[1,5-a] triazin-7-amine, and 7-Amino-2-(4-pyridyl)-1,2,4-triazolo[1,5-a] triazine, all referring to the same chemical entity . These various nomenclatures reflect different conventions in chemical naming systems but describe identical molecular structures.

Physicochemical Properties

The basic physicochemical properties of 2-(Pyridin-4-yl)- triazolo[1,5-a] triazin-7-amine are summarized in Table 1, providing crucial data for researchers interested in further investigation of this compound.

Table 1: Physicochemical Properties of 2-(Pyridin-4-yl)- triazolo[1,5-a] triazin-7-amine

PropertyValue
Molecular FormulaC₉H₇N₇
Average Mass213.204 g/mol
Monoisotopic Mass213.076293 g/mol
Physical StateSolid (expected)
Registry Number (RN)1030420-83-7

The compound's molecular formula C₉H₇N₇ indicates the presence of nine carbon atoms, seven hydrogen atoms, and seven nitrogen atoms . This high nitrogen content, accounting for approximately 46% of the compound's mass, suggests potential applications in pharmaceutical development, particularly for compounds targeting nitrogen-rich biological receptors or pathways.

Structural Characteristics

The structural architecture of 2-(Pyridin-4-yl)- triazolo[1,5-a] triazin-7-amine consists of a triazolo-triazine fused ring system with a pyridine ring attached at position 2 and an amino group at position 7. This arrangement creates a planar, aromatic system with extended conjugation across multiple rings.

Core Scaffold and Functional Groups

The core scaffold of the compound consists of the triazolo[1,5-a] triazine ring system, which is a bicyclic heterocycle formed by the fusion of a 1,2,4-triazole ring with a 1,3,5-triazine ring. This fusion creates a nitrogen-rich heterocyclic system with multiple potential hydrogen bond acceptors and donors. The positioning of the pyridine ring at position 2 extends the aromatic system, while the amino group at position 7 introduces a potential hydrogen bond donor site.

Comparative Structural Analysis

When compared to related compounds in the literature, such as the 1,2,4-triazolo[4,3-b] tetrazines and 1,2,4-triazolo[4,3-b] triazines described by researchers, our target compound shares the fundamental triazole-fused heterocyclic system but differs in the specific ring fusion patterns and substituent positions . The related compounds described in recent literature often feature different substitution patterns that affect their biological activity profiles and physicochemical properties.

For instance, the compound 5-[4-(3,5-Dichloro-pyridin-4-ylmethyl)-piperazin-1-yl]-2-furan-2-yl- triazolo[1,5-a] triazin-7-ylamine shares the same triazolo[1,5-a] triazin-7-amine core but has a more complex substitution pattern, including a furan group and a piperazine linker with a dichloropyridine moiety . This structural similarity suggests potential comparable biological activities, although the additional functional groups would likely modify properties such as solubility, receptor binding, and metabolic stability.

Application AreaPotential MechanismStructural Features Contributing
AntibacterialInhibition of bacterial DNA synthesisNitrogen-rich triazolo-triazine scaffold
AntifungalDisruption of fungal cell membrane synthesisPlanar aromatic system with pyridine substituent
Anti-inflammatoryInhibition of pro-inflammatory enzymesAmino group and multiple nitrogen atoms allowing for hydrogen bonding
AnticancerPotential kinase inhibitionExtended aromatic system with potential for π-stacking interactions

The unique structural features of 2-(Pyridin-4-yl)- triazolo[1,5-a] triazin-7-amine position it as a candidate for drug development in multiple therapeutic areas. The presence of multiple nitrogen atoms in the structure may facilitate binding to diverse biological targets, potentially through hydrogen bonding and coordination with metal centers in metalloenzymes.

TechniqueInformation ProvidedExpected Features for 2-(Pyridin-4-yl)- triazolo[1,5-a] triazin-7-amine
FTIR SpectroscopyFunctional group identificationN-H stretching (3300-3500 cm⁻¹), aromatic C=N (1600-1650 cm⁻¹)
¹H NMRProton environmentsPyridine protons (δ 8.5-8.8 ppm), amino protons (δ 5.0-7.0 ppm)
¹³C NMRCarbon environmentsPyridine carbons (δ 120-150 ppm), triazolo-triazine carbons (δ 150-165 ppm)
Mass SpectrometryMolecular weight confirmationExpected m/z: 213 (molecular ion)

These characterization techniques would be essential to confirm the successful synthesis and structural integrity of 2-(Pyridin-4-yl)- triazolo[1,5-a] triazin-7-amine in laboratory settings.

Spectroscopic Properties

The spectroscopic properties of 2-(Pyridin-4-yl)- triazolo[1,5-a] triazin-7-amine can be predicted based on its structure and by comparison with related compounds. These properties are crucial for identification and purity assessment of the synthesized compound.

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